molecular formula C24H29N3O2 B2816918 N-[6-(Dimethylamino)hexyl]-3-(8-hydroxyquinolin-6-yl)benzamide

N-[6-(Dimethylamino)hexyl]-3-(8-hydroxyquinolin-6-yl)benzamide

Cat. No.: B2816918
M. Wt: 391.5 g/mol
InChI Key: RAUALYDCIUPMKI-UHFFFAOYSA-N
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Description

The compound “N-[6-(Dimethylamino)hexyl]-3-(8-hydroxyquinolin-6-yl)benzamide” is a benzamide derivative with a dimethylamino hexyl chain and a hydroxyquinolinyl group. Benzamides are a class of compounds containing a benzoyl group bonded to an amide group . Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide core, the dimethylamino hexyl chain, and the hydroxyquinolinyl group. The presence of these functional groups would likely confer specific chemical properties to the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups. For instance, the amide group in the benzamide core might participate in condensation or hydrolysis reactions. The dimethylamino group could potentially undergo reactions involving the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amide group might increase its solubility in polar solvents .

Scientific Research Applications

Fluorescence Studies and Oligodeoxyribonucleotides Labeling

N-[6-(Dimethylamino)hexyl]-3-(8-hydroxyquinolin-6-yl)benzamide and similar compounds have been explored for their fluorescence properties and applications in biochemistry. Singh and Singh (2007) reported on novel fluorophores used for labeling oligodeoxyribonucleotides. These fluorophores, including similar compounds, were attached to oligodeoxyribonucleotides, showing good fluorescence signals and higher hybridization affinity than unlabelled oligodeoxyribonucleotides, suggesting potential applications in molecular biology and genetics research (Singh & Singh, 2007).

Corrosion Inhibition

A study by Hu et al. (2016) on benzothiazole derivatives, which are structurally related to this compound, demonstrated their effectiveness as corrosion inhibitors for carbon steel. These compounds showed high inhibition efficiencies, suggesting potential applications in materials science and engineering (Hu et al., 2016).

Antifungal Activity

Research into benzamides and quinazolines, including those structurally related to this compound, has shown their potential as antifungal agents. Coates et al. (1957) found that certain derivatives displayed significant antifungal properties, indicating their potential use in developing new antifungal therapies (Coates et al., 1957).

Anticancer Properties

Compounds like this compound have been studied for their anticancer properties. Shaaban et al. (2012) isolated new benzamides from Streptomyces sp., which showed activity against cancer cell lines, suggesting the potential of such compounds in cancer research (Shaaban et al., 2012).

OLED Applications

In the field of electronics, derivatives of this compound have been explored for their applications in organic light-emitting diodes (OLEDs). Luo et al. (2015) synthesized fluorophores with potential use in standard-red OLEDs, demonstrating the versatility of these compounds in advanced material science (Luo et al., 2015).

Melanoma Imaging

In medical imaging, derivatives have been used in PET imaging probes for the detection of melanoma. Pyo et al. (2020) developed a PET imaging probe using a pyridine-based benzamide derivative, which demonstrated high efficacy in detecting melanoma, highlighting the potential of these compounds in diagnostic imaging (Pyo et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Without specific information or context, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and investigating its safety profile .

Properties

IUPAC Name

N-[6-(dimethylamino)hexyl]-3-(8-hydroxyquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-27(2)14-6-4-3-5-12-26-24(29)20-10-7-9-18(15-20)21-16-19-11-8-13-25-23(19)22(28)17-21/h7-11,13,15-17,28H,3-6,12,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUALYDCIUPMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCNC(=O)C1=CC=CC(=C1)C2=CC(=C3C(=C2)C=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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